Zinc titanium oxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

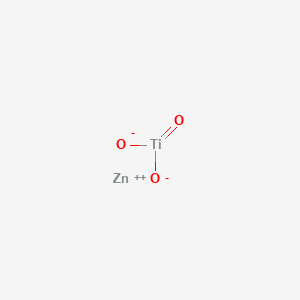

IUPAC Name |

zinc;dioxido(oxo)titanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3O.Ti.Zn/q;2*-1;;+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJSKLKQRHSKRDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Ti](=O)[O-].[Zn+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O3TiZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and characterization of zinc titanium oxide nanoparticles

An In-depth Technical Guide to the Synthesis and Characterization of Zinc Titanium Oxide Nanoparticles for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound (ZTO) nanoparticles are a class of ternary metal oxide nanomaterials that have garnered significant attention due to their unique optical, electrical, and photocatalytic properties. These materials exist in several stoichiometric forms, including zinc titanate (ZnTiO₃), zinc orthotitanate (Zn₂TiO₄), and other related structures. The combination of zinc oxide (ZnO) and titanium dioxide (TiO₂) into a single composite material can lead to enhanced functionalities compared to the individual oxides.[1] For professionals in drug development and research, ZTO nanoparticles offer potential applications in areas such as antibacterial agents, photocatalytic therapy, and as components in drug delivery systems.[2][3][4] Their biocompatibility and ability to generate reactive oxygen species (ROS) make them promising candidates for novel therapeutic strategies.[3][4] This guide provides a comprehensive overview of the primary synthesis methods and characterization techniques for ZTO nanoparticles.

Synthesis of this compound Nanoparticles

The properties of ZTO nanoparticles are highly dependent on their size, morphology, and crystallinity, which are controlled by the synthesis method. The most common methods employed are sol-gel, co-precipitation, and hydrothermal synthesis.

Sol-Gel Synthesis

The sol-gel method is a versatile wet-chemical technique used for fabricating ceramic nanostructures from a chemical solution that acts as a precursor for an integrated network (or gel) of discrete particles or network polymers.[5] This method allows for excellent control over the particle size and composition at relatively low processing temperatures.[6]

Experimental Protocol: Sol-Gel Synthesis of ZnTiO₃

A typical sol-gel synthesis of ZnTiO₃ involves the hydrolysis and condensation of titanium and zinc precursors.[6][7]

-

Precursor Solution A Preparation: Dissolve a titanium precursor, such as titanium ethoxide or titanium isopropoxide (TTIP), in an alcohol like ethanol (B145695).[6][8] For instance, 4 mL of TTIP can be added to 20 mL of ethanol and stirred.[8]

-

Precursor Solution B Preparation: Separately, dissolve a zinc precursor, like zinc acetate (B1210297) dihydrate, in a mixture of ethanol and an acid, such as nitric acid.[8] For example, 3 grams of zinc acetate dihydrate can be dissolved in a solution of 10 mL nitric acid and 20 mL ethanol.[8]

-

Hydrolysis: Prepare a solution of deionized water and nitric acid (e.g., 3 mL of HNO₃ in 150 mL of deionized water) and add it drop-wise to the titanium precursor solution (Solution A) to initiate hydrolysis. Stir the mixture for a couple of hours.[8]

-

Mixing: Add the zinc precursor solution (Solution B) drop-wise into the hydrolyzed titanium solution.[8]

-

Gelation and Aging: Heat the resulting mixture to approximately 100°C to evaporate the solvent, leading to the formation of a gel.[8] The gel is then aged, which can range from several hours to days, to allow the completion of polycondensation reactions.

-

Drying and Calcination: The gel is dried in an oven (e.g., at 80-100°C) to remove residual solvent and water.[8][9] Finally, the dried powder is calcined at a high temperature (e.g., 500-700°C for several hours) to induce crystallization and form the desired ZnTiO₃ phase.[8][9][10]

Co-Precipitation Method

Co-precipitation is a straightforward and scalable method that involves the simultaneous precipitation of zinc and titanium hydroxides or other insoluble precursors from a solution.[11][12][13] This is followed by a thermal treatment to form the mixed oxide.

Experimental Protocol: Co-Precipitation Synthesis

-

Precursor Solution: Prepare an aqueous solution containing soluble salts of zinc and titanium. For example, dissolve zinc nitrate (B79036) hexahydrate [Zn(NO₃)₂·6H₂O] in deionized water.[13]

-

Precipitating Agent: Prepare a separate solution of a precipitating agent, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).[14]

-

Precipitation: Slowly add the precipitating agent solution to the mixed metal salt solution under vigorous stirring.[14] This will cause the formation of a white precipitate, typically a mixture of zinc hydroxide and titanium hydroxide. The pH of the solution is a critical parameter and is often adjusted to a value between 9 and 11.[11]

-

Washing: The precipitate is separated from the solution by centrifugation or filtration and washed several times with deionized water and then with an alcohol like ethanol to remove impurities and unreacted precursors.[13][15] Thorough washing is crucial to obtain a pure final product.[13]

-

Drying and Annealing: The washed precipitate is dried in an oven (e.g., at 70-100°C).[11][15] The dried powder is then annealed (calcined) at a specific temperature (e.g., 500-600°C) for several hours to convert the hydroxides into this compound nanoparticles.[11][16]

Hydrothermal Synthesis

Hydrothermal synthesis involves a chemical reaction in an aqueous solution above ambient temperature and pressure within a sealed vessel called an autoclave. This method is effective for producing highly crystalline nanoparticles without the need for high-temperature post-synthesis calcination.

Experimental Protocol: Hydrothermal Synthesis

-

Precursor Mixture: A mixture of zinc and titanium precursors is prepared in an aqueous solution. For example, zinc nitrate hexahydrate and titanium (IV) oxide can be used as reactants.[17]

-

Mineralizer: A mineralizer, such as a strong base (e.g., NaOH), is often added to the solution to control the pH and facilitate the dissolution and recrystallization process.

-

Hydrothermal Reaction: The precursor solution is sealed in a Teflon-lined stainless-steel autoclave and heated to a specific temperature (e.g., 90-180°C) for an extended period (e.g., 24 hours).[17][18]

-

Cooling and Collection: After the reaction, the autoclave is cooled to room temperature. The resulting product is collected by filtration or centrifugation.

-

Washing and Drying: The collected nanoparticles are washed multiple times with deionized water and ethanol to remove any remaining ions and byproducts. The final product is then dried in an oven.

Quantitative Data Summary

The following tables summarize key quantitative data from various synthesis and characterization studies.

Table 1: Synthesis Parameters and Resulting Nanoparticle Properties

| Synthesis Method | Precursors | Temperature (°C) | Time (h) | Avg. Particle Size (nm) | Reference |

| Sol-Gel | Titanium Isopropoxide, Zinc Acetate | 600 (Calcination) | 4 | ~40 | [19] |

| Sol-Gel | Titanium Ethoxide, Zinc Acetate | 700 (Calcination) | 3 | ~50 | [6] |

| Co-Precipitation | Zinc Acetate, TiCl₄ | 500 (Calcination) | 3 | 40-50 | [11] |

| Hydrothermal | Zinc Nitrate, Titanium Oxide | 90 | 24 | 50-100 | [17] |

| Green Synthesis | Zinc Acetate, Kurrat Extract | N/A | N/A | ~47 (core), ~149 (core-shell) | [20] |

Table 2: Summary of Characterization Data for ZTO Nanoparticles

| Characterization Technique | Parameter | Typical Values | Reference |

| XRD | Crystal Structure | Hexagonal (ZnTiO₃), Wurtzite (ZnO phase) | [17][19][21] |

| Crystallite Size | 25 - 60 nm | [5][22] | |

| UV-Vis Spectroscopy | Absorption Peak | 260 - 375 nm | [1][20][23] |

| FTIR Spectroscopy | Zn-O Stretching | ~400 - 600 cm⁻¹ | [24][25][26] |

| Ti-O-Ti/Ti-O-Zn Vibrations | ~600 - 850 cm⁻¹ | [20] | |

| SEM/TEM | Morphology | Spherical, hexagonal, rod-like | [17][27][28] |

Characterization Techniques

Comprehensive characterization is essential to understand the physicochemical properties of the synthesized ZTO nanoparticles.

X-ray Diffraction (XRD)

XRD is a primary technique used to determine the crystal structure, phase purity, and average crystallite size of the nanoparticles. The diffraction pattern of ZTO nanoparticles typically shows peaks corresponding to different crystal phases, such as the hexagonal wurtzite structure for ZnO and anatase or rutile for TiO₂ components, or a distinct pattern for the ternary ZnTiO₃ or Zn₂TiO₄ phases.[17][22][29] The average crystallite size can be estimated from the broadening of the XRD peaks using the Scherrer equation.[22][24]

Scanning Electron Microscopy (SEM)

SEM is used to investigate the surface morphology and size distribution of the nanoparticles.[28] It provides high-resolution images of the sample's surface, revealing the shape of the particles, which can be spherical, hexagonal, or rod-like, and whether they are agglomerated.[5][27]

Transmission Electron Microscopy (TEM)

TEM provides more detailed morphological information than SEM, including particle size, shape, and internal structure.[28] High-resolution TEM (HRTEM) can even be used to visualize the crystal lattice fringes, providing information about the crystallinity of the nanoparticles.[30]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the optical properties of the ZTO nanoparticles. The absorption spectrum reveals the characteristic absorption edge of the material.[30][31] ZTO nanoparticles typically exhibit strong absorption in the UV region.[1][32] The position of the absorption edge can be used to calculate the optical band gap of the nanoparticles, which is a crucial parameter for photocatalytic applications.[28]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the chemical bonds and functional groups present in the synthesized nanoparticles.[24] The FTIR spectrum of ZTO will show characteristic absorption bands corresponding to the stretching vibrations of Zn-O and Ti-O bonds.[25][33] It can also detect the presence of hydroxyl groups (-OH) on the surface or residual organic compounds from the synthesis process.[24][33]

References

- 1. researchgate.net [researchgate.net]

- 2. Nanoparticles of Titanium and Zinc Oxides as Novel Agents in Tumor Treatment: a Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. Green Synthesis and Applications of ZnO and TiO2 Nanostructures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chalcogen.ro [chalcogen.ro]

- 8. m.youtube.com [m.youtube.com]

- 9. jaoc.samipubco.com [jaoc.samipubco.com]

- 10. researchgate.net [researchgate.net]

- 11. scitechnol.com [scitechnol.com]

- 12. researchgate.net [researchgate.net]

- 13. banglajol.info [banglajol.info]

- 14. Synthesis of ZnO Nanoparticles by Precipitation Method – Oriental Journal of Chemistry [orientjchem.org]

- 15. mdpi.com [mdpi.com]

- 16. youtube.com [youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. ph02.tci-thaijo.org [ph02.tci-thaijo.org]

- 21. jaoc.samipubco.com [jaoc.samipubco.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. ijcrt.org [ijcrt.org]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Optical, morphological and biological analysis of zinc oxide nanoparticles (ZnO NPs) using Papaver somniferum L. - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04424H [pubs.rsc.org]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

- 32. Enhancement of UV absorption behavior in ZnO–TiO 2 composites | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]

- 33. mdpi.com [mdpi.com]

Crystal structure analysis of Zn2TiO4 spinel

An In-depth Technical Guide to the Crystal Structure Analysis of Zn₂TiO₄ Spinel

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystal structure analysis of zinc orthotitanate (Zn₂TiO₄), a compound with a cubic inverse spinel structure. This material is of significant interest in various fields, including ceramics, catalysis, and photocatalysis, due to its unique physicochemical properties. This document details the experimental protocols for its synthesis and structural characterization, presents key quantitative data derived from X-ray diffraction (XRD) and Rietveld refinement, and illustrates the experimental workflow.

Synthesis of Zn₂TiO₄ Spinel

The most common and well-established method for synthesizing polycrystalline Zn₂TiO₄ is the solid-state reaction method.[1] This technique involves the high-temperature reaction of precursor materials in their solid phases.

Experimental Protocol for Solid-State Synthesis

Materials and Equipment:

-

High-purity zinc oxide (ZnO) and titanium dioxide (TiO₂) powders (e.g., 99.99% purity).

-

Acetone (B3395972) for homogenization.

-

Agate mortar and pestle or a planetary ball mill for mixing and grinding.

-

Hydraulic press for pelletizing.

-

High-temperature muffle furnace.

-

Platinum crucible.

Procedure:

-

Precursor Preparation: The precursor oxides, ZnO and TiO₂, are dried at a high temperature (e.g., 1373 K for 36 hours) to remove any adsorbed moisture and ensure stoichiometry.

-

Stoichiometric Mixing: The dried ZnO and TiO₂ powders are weighed in a 2:1 molar ratio.[1][2]

-

Homogenization: The powders are thoroughly mixed and homogenized. This can be achieved by grinding in an agate mortar under acetone or by mechanical milling in a high-energy planetary ball mill.[2] Mechanical milling can also influence the crystallite size and phase formation kinetics.[2]

-

Pelletization: The homogenized powder mixture is pressed into pellets using a hydraulic press to ensure good contact between the reactant particles.

-

Calcination and Sintering: The pellets are placed in a platinum crucible and subjected to a two-stage heat treatment. A typical procedure involves:

Crystal Structure Analysis

The crystal structure of the synthesized Zn₂TiO₄ is primarily determined using powder X-ray diffraction (XRD) followed by Rietveld refinement of the diffraction data.

X-ray Diffraction (XRD)

XRD is a fundamental technique for phase identification and the determination of crystal structure. The XRD pattern of Zn₂TiO₄ is characteristic of a cubic spinel structure. The diffraction peaks can be indexed to the Fd-3m space group.[2][4]

Rietveld Refinement

Rietveld refinement is a powerful method for analyzing powder diffraction data. It involves fitting a calculated diffraction pattern, based on a structural model, to the experimental data. This allows for the precise determination of lattice parameters, atomic positions, and other structural details. The refinement is typically performed using specialized software such as FullProf or GSAS.

The quality of the refinement is assessed by reliability factors (R-factors) such as the weighted profile R-factor (Rwp), the profile R-factor (Rp), and the goodness of fit (χ² or GOF).[4][5] Lower values of these factors indicate a better fit between the calculated and observed diffraction patterns.

Quantitative Structural Data

The following tables summarize the key quantitative data for Zn₂TiO₄ obtained from Rietveld refinement of XRD data.

Table 1: Crystallographic Data for Zn₂TiO₄ Spinel

| Parameter | Value | Reference |

| Crystal System | Cubic | [4] |

| Space Group | Fd-3m (No. 227) | [2][4] |

| Lattice Parameter (a) | 8.4555 Å - 8.4856 Å | [1][4] |

Note: The lattice parameter can vary slightly depending on the synthesis conditions and any potential cation disorder.

Table 2: Atomic Coordinates and Isotropic Thermal Parameters for Zn₂TiO₄

| Atom | Wyckoff Site | x | y | z | Occupancy | Isotropic Thermal Parameter (Ų) | Reference |

| Zn (tet) | 8a | 0.125 | 0.125 | 0.125 | 1 | - | [2] |

| Zn (oct) | 16d | 0.500 | 0.500 | 0.500 | 0.5 | - | [2] |

| Ti (oct) | 16d | 0.500 | 0.500 | 0.500 | 0.5 | - | [2] |

| O | 32e | 0.2604 | 0.2604 | 0.2604 | 1 | - | [2] |

Note: The data presented is for an inverse spinel structure where tetrahedral sites are occupied by Zn²⁺, and octahedral sites are occupied by a mixture of Zn²⁺ and Ti⁴⁺.

Table 3: Rietveld Refinement Reliability Factors for Zn₂TiO₄

| R-factor | Value | Reference |

| Rwp (%) | 6.89 | [4] |

| Rp (%) | 5.56 | [4] |

| χ² (GOF) | 1.611 | [4] |

Cation Distribution in Zn₂TiO₄ Spinel

Zn₂TiO₄ adopts an inverse spinel structure . In an ideal normal spinel (AB₂O₄), the A²⁺ cations occupy tetrahedral sites and the B³⁺ cations occupy octahedral sites. However, in an inverse spinel, the tetrahedral sites are occupied by B³⁺ cations, while the octahedral sites are occupied by both A²⁺ and B³⁺ cations.

For Zn₂TiO₄, the cation distribution can be represented as (Zn²⁺)[Zn²⁺Ti⁴⁺]O₄, where the parentheses denote tetrahedral (A) sites and the square brackets denote octahedral (B) sites.[2] This means that half of the Zn²⁺ ions are on the tetrahedral sites, while the other half and all the Ti⁴⁺ ions are on the octahedral sites. The degree of inversion, which quantifies the distribution of cations between the tetrahedral and octahedral sites, can be influenced by the synthesis temperature.

Experimental Workflow Visualization

The following diagram illustrates the typical experimental workflow for the synthesis and crystal structure analysis of Zn₂TiO₄ spinel.

This comprehensive guide provides researchers and scientists with the foundational knowledge and detailed protocols for the synthesis and in-depth crystal structure analysis of Zn₂TiO₄ spinel. The provided quantitative data serves as a valuable reference for further material development and characterization.

References

Band gap tuning of zinc titanium oxide for photocatalysis

An In-depth Technical Guide to Band Gap Tuning of Zinc Titanium Oxide for Enhanced Photocatalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (ZTO) has emerged as a promising semiconductor photocatalyst for a wide range of applications, including environmental remediation and organic synthesis. Its efficacy is intrinsically linked to its electronic band structure, particularly the band gap energy, which dictates the absorption of light and the generation of charge carriers. Tuning the band gap of ZTO is a critical strategy to enhance its photocatalytic activity, primarily by enabling the utilization of a larger portion of the solar spectrum, specifically visible light. This technical guide provides a comprehensive overview of the principles and methods for band gap engineering of ZTO, detailed experimental protocols for its synthesis and photocatalytic evaluation, and a summary of key performance data.

Fundamentals of Photocatalysis in this compound

The photocatalytic activity of ZTO is initiated by the absorption of photons with energy equal to or greater than its band gap. This process excites an electron (e⁻) from the valence band (VB) to the conduction band (CB), leaving a hole (h⁺) in the VB. These charge carriers can then migrate to the surface of the photocatalyst and participate in redox reactions with adsorbed molecules.

The photogenerated electrons can reduce adsorbed oxygen to form superoxide (B77818) radicals (•O₂⁻), while the holes can oxidize water or hydroxide (B78521) ions to produce highly reactive hydroxyl radicals (•OH). These reactive oxygen species (ROS) are powerful oxidizing agents that can degrade a wide variety of organic pollutants into simpler, less harmful substances like CO₂ and H₂O.[1] The efficiency of this process is often limited by the rapid recombination of electron-hole pairs.[1]

Diagram: General Mechanism of Photocatalysis

Caption: Mechanism of photocatalysis in ZTO.

Synthesis of this compound Photocatalysts

Several methods are employed for the synthesis of ZTO with tailored properties. The choice of method influences the crystalline phase, particle size, morphology, and surface area, all of which impact the photocatalytic performance.

Sol-Gel Method

The sol-gel method is a versatile technique for preparing ZTO nanoparticles and composites at relatively low temperatures.[2] It offers good control over the composition and homogeneity of the final product.

Experimental Protocol:

-

Precursor Solution Preparation:

-

Dissolve zinc acetate (B1210297) dihydrate (Zn(CH₃COO)₂·2H₂O) in a mixture of ethanol (B145695) and monoethanolamine with stirring.

-

In a separate beaker, mix titanium (IV) isopropoxide with ethanol and ethyl acetoacetate. Add a dilute solution of nitric acid and water to this mixture.

-

-

Mixing and Gelation:

-

Slowly add the titanium precursor solution to the zinc precursor solution under vigorous stirring.

-

Continue stirring the mixture until a stable sol is formed, and then allow it to age to form a gel.

-

-

Drying and Calcination:

-

Dry the gel in an oven at a temperature around 100°C to remove the solvent.

-

Calcine the dried powder in a furnace at temperatures ranging from 500°C to 800°C to obtain the crystalline ZTO phase.[2]

-

Hydrothermal Method

The hydrothermal method involves the crystallization of materials from aqueous solutions under high temperature and pressure. This technique is effective for synthesizing well-crystallized ZTO nanoparticles with controlled morphology.

Experimental Protocol:

-

Precursor Preparation:

-

Dissolve stoichiometric amounts of zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O) and titanium dioxide (TiO₂) in deionized water.[3]

-

Adjust the pH of the solution to a basic value (e.g., pH 11) by the dropwise addition of a sodium hydroxide (NaOH) solution while stirring.[3]

-

-

Hydrothermal Treatment:

-

Transfer the resulting suspension into a Teflon-lined stainless-steel autoclave.

-

Heat the autoclave in an oven at a specific temperature (e.g., 150°C) for a designated duration (e.g., 8 hours).[3]

-

-

Product Recovery:

-

After cooling the autoclave to room temperature, collect the precipitate by centrifugation or filtration.

-

Wash the product several times with deionized water and ethanol to remove any residual ions.

-

Dry the final product in an oven at a low temperature (e.g., 60-80°C).[3]

-

Solid-State Reaction

The solid-state reaction method is a conventional technique for producing polycrystalline ZTO by heating a mixture of the constituent oxides at high temperatures.

Experimental Protocol:

-

Precursor Mixing:

-

Calcination:

-

Place the mixed powder in an alumina (B75360) crucible and calcine it in a high-temperature furnace.

-

The calcination temperature and duration are critical parameters that determine the resulting ZTO phase (e.g., ZnTiO₃ or Zn₂TiO₄), typically ranging from 800°C to 1100°C for several hours.[4][5]

-

-

Product Characterization:

-

After cooling, the resulting ZTO powder is ready for characterization and photocatalytic testing.

-

Band Gap Tuning Strategies

Modifying the band gap of ZTO is crucial for enhancing its photocatalytic efficiency under visible light.

Control of Stoichiometry and Phase

The Zn-Ti-O system can form different crystalline phases, such as zinc metatitanate (ZnTiO₃) and zinc orthotitanate (Zn₂TiO₄), each with a distinct band gap.[6][7] By carefully controlling the molar ratio of zinc and titanium precursors during synthesis and the calcination temperature, the formation of a specific phase can be favored.

Doping with Metal and Non-metal Elements

Introducing dopant atoms into the ZTO lattice can create new energy levels within the band gap, effectively narrowing it and shifting the light absorption to the visible region.

-

Metal Doping: Doping with transition metals can alter the electronic structure and enhance photocatalytic activity.

-

Non-metal Doping: Doping with non-metals like nitrogen can also modify the band structure and improve visible light absorption.[8]

Formation of Composites and Heterojunctions

Coupling ZTO with other semiconductors to form composites or heterojunctions is an effective strategy to improve charge separation and extend light absorption.[1][9] The band alignment between the two materials can facilitate the transfer of photogenerated electrons and holes, reducing their recombination rate.

Diagram: Experimental Workflow for ZTO Synthesis and Photocatalytic Testing

Caption: A typical experimental workflow.

Data Presentation

The following tables summarize key quantitative data for ZTO photocatalysts prepared by various methods.

Table 1: Band Gap Energies of this compound Phases

| This compound Phase | Synthesis Method | Calcination Temp. (°C) | Band Gap (eV) | Reference(s) |

| ZnTiO₃ | Sol-Gel | 600 | 3.0 | [4] |

| Zn₂TiO₄ | Solid-State | 1000 | 3.70 | [10] |

| Zn₂TiO₄ | Solid-State | - | 3.30 - 4.40 | [11] |

| ZnTiO₃/ZnO Composite | Sol-Gel | 550 | 3.20 | [2] |

| ZnO/TiO₂ Composite | Co-sputtering | 600 | 3.0 - 3.8 | [6] |

Table 2: Photocatalytic Degradation of Methylene (B1212753) Blue by ZTO

| ZTO Composition (Zn/Ti ratio) | Synthesis Method | Catalyst Conc. (g/L) | MB Conc. (ppm) | Irradiation Time (min) | Degradation Efficiency (%) | Reference(s) |

| Zn/Ti = 2/1 (Zn@Ti-C) | Plasma Jet | 1 | 10 | 120 | ~32 | [12] |

| Zn/Ti = 1/1 (Zn@Ti-E) | Plasma Jet | 1 | 10 | 120 | ~27 | [12] |

| ZnTiO₃/ZnO (Ti/Zn=0.2) | Sol-Gel | - | - | 60 | 99 | [2] |

| Pure ZnO | Sol-Gel | - | - | 60 | 90 | [2] |

Experimental Protocols for Characterization and Photocatalytic Activity

Band Gap Determination using UV-Vis Diffuse Reflectance Spectroscopy (DRS)

The optical band gap of the synthesized ZTO powders is determined from their UV-Vis DRS spectra using the Tauc plot method.

Protocol:

-

Sample Preparation: A small amount of the ZTO powder is placed in a sample holder.

-

Data Acquisition: A UV-Vis spectrophotometer equipped with an integrating sphere is used to measure the diffuse reflectance spectrum of the sample over a wavelength range (e.g., 200-800 nm). A standard reflectance material (e.g., BaSO₄) is used as a reference.[13][14]

-

Data Transformation: The reflectance data is converted to the Kubelka-Munk function, F(R), which is proportional to the absorption coefficient (α).[13]

-

Tauc Plot Construction: The Tauc plot is generated by plotting (αhν)^(1/n) versus the photon energy (hν), where 'h' is Planck's constant, 'ν' is the frequency of light, and 'n' is a constant that depends on the nature of the electronic transition (n = 1/2 for a direct band gap and n = 2 for an indirect band gap).[15]

-

Band Gap Extrapolation: The linear portion of the Tauc plot is extrapolated to the energy axis. The intercept on the x-axis gives the value of the band gap energy (Eg).[14][15]

Evaluation of Photocatalytic Activity: Methylene Blue Degradation

The photocatalytic performance of ZTO is commonly evaluated by monitoring the degradation of a model organic pollutant, such as methylene blue (MB), under UV or visible light irradiation.

Protocol:

-

Suspension Preparation: A specific amount of the ZTO photocatalyst (e.g., 1 g/L) is suspended in an aqueous solution of methylene blue with a known initial concentration (e.g., 10 ppm).[12]

-

Adsorption-Desorption Equilibrium: The suspension is stirred in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the photocatalyst and the MB molecules.[16]

-

Photocatalytic Reaction: The suspension is then irradiated with a light source (e.g., a UV lamp or a solar simulator). Aliquots of the suspension are withdrawn at regular time intervals.

-

Analysis: The collected aliquots are centrifuged or filtered to remove the photocatalyst particles. The concentration of the remaining MB in the supernatant is determined using a UV-Vis spectrophotometer by measuring the absorbance at its characteristic wavelength (around 664 nm).[17]

-

Efficiency Calculation: The degradation efficiency is calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] × 100, where C₀ is the initial concentration of MB and Cₜ is the concentration at time 't'.

Diagram: Band Alignment in a ZTO-based Heterojunction

Caption: Type-II heterojunction in ZTO.

Conclusion and Future Outlook

The band gap tuning of this compound is a pivotal aspect of designing highly efficient photocatalysts. Through various strategies such as controlling the stoichiometry, doping with foreign elements, and forming heterostructures, the photocatalytic activity of ZTO can be significantly enhanced, particularly under visible light irradiation. The experimental protocols detailed in this guide provide a framework for the synthesis, characterization, and evaluation of novel ZTO-based photocatalysts. Future research should focus on the development of more sophisticated ZTO nanostructures, the exploration of novel dopants, and the elucidation of the complex charge transfer dynamics in ZTO-based heterojunctions to further advance their application in environmental and energy-related fields.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ijert.org [ijert.org]

- 4. sphinxsai.com [sphinxsai.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. jwent.net [jwent.net]

- 8. materialsscience.pwr.wroc.pl [materialsscience.pwr.wroc.pl]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Determination of the semiconductors band gap by UV- Vis diffuse reflectance spectroscopy FULIR [fulir.irb.hr]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. shimadzu.com [shimadzu.com]

- 16. Photocatalytic Degradation of Methylene Blue Using Zinc Oxide Nanorods Grown on Activated Carbon Fibers | MDPI [mdpi.com]

- 17. mdpi.com [mdpi.com]

Electronic and optical properties of zinc titanium oxide

An In-depth Technical Guide to the Electronic and Optical Properties of Zinc Titanium Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (ZTO) encompasses a family of ternary compounds, including phases such as zinc titanate (ZnTiO₃) and zinc orthotitanate (Zn₂TiO₄), that have garnered significant interest for their versatile electronic and optical properties. These materials are emerging as promising candidates in a range of applications, from photocatalysis and transparent conducting oxides to advanced drug delivery systems and photosensitizers in photodynamic therapy (PDT). This guide provides a comprehensive overview of the synthesis, characterization, and fundamental properties of this compound, with a particular focus on its potential in biomedical and pharmaceutical research.

Crystal Structure and Phases

This compound can exist in several crystalline structures, with the most common being the hexagonal ilmenite (B1198559) and cubic perovskite structures for ZnTiO₃, and the cubic inverse spinel structure for Zn₂TiO₄.[1][2][3] The formation of a specific phase is highly dependent on the synthesis conditions, particularly the temperature and the molar ratio of zinc to titanium precursors.[4][5] A metastable cubic defect spinel phase, Zn₂Ti₃O₈, can also form at lower temperatures.[1]

The crystal structure plays a crucial role in determining the electronic and optical properties of the material. For instance, the arrangement of atoms in the lattice influences the band structure and, consequently, the band gap energy. X-ray diffraction (XRD) is the primary technique used to identify the crystalline phases present in a synthesized ZTO sample.[6][7][8]

Electronic Properties

The electronic properties of this compound, particularly its conductivity and band structure, are central to its functionality in electronic devices and as a photocatalyst.

Band Structure and Band Gap

This compound is a wide-band-gap semiconductor. The band gap energy (Eg) is a critical parameter that dictates the wavelength of light the material can absorb and its electrical conductivity. The band gap of ZTO can be tuned by controlling the stoichiometry (Zn/Ti ratio), crystal phase, and by introducing dopants.[9] For instance, the band gap of titanium dioxide (TiO₂) can be modified by doping with zinc.[10]

The band gap of ZnTiO₃ is typically indirect, while Zn₂TiO₄ exhibits a direct band gap.[5] This distinction is important for optoelectronic applications, as direct band gap materials are generally more efficient at light emission and absorption.

Table 1: Reported Band Gap Energies for this compound

| Material System | Synthesis Method | Band Gap (eV) | Reference |

| ZnTiO₃ (Cubic/Hexagonal) | Solid-State Reaction | 2.9 | [5] |

| Zn₂TiO₄ (Cubic Spinel) | Solid-State Reaction | 3.1 | [5] |

| ZnTiO₃ Nanoparticles | Hydrothermal | 3.19 | [11] |

| ZnO:TiO₂ Composite | Sol-Gel Dip Coating | 3.5 | [12] |

| 2wt% Zn-doped TiO₂ | Sol-Gel | 2.96 | [10] |

| Ti-doped ZnO (18.2 at. % Ti) | Co-sputtering | 3.9 |

Conductivity

The electrical conductivity of this compound can be influenced by factors such as doping and the presence of defects in the crystal lattice. For instance, doping TiO₂ with zinc has been shown to improve electron transfer, which is beneficial for applications in dye-sensitized solar cells. The resistivity of Ti-doped ZnO films can be as low as 2.50 × 10⁻³ Ωcm.[13]

Optical Properties

The optical properties of this compound, including its absorption, transmittance, and refractive index, are key to its use in optical coatings, photocatalysis, and photodynamic therapy.

Optical Absorption and Transmittance

This compound is generally transparent in the visible region of the electromagnetic spectrum and exhibits strong absorption in the ultraviolet (UV) range, corresponding to its wide band gap. The absorption edge can be determined using UV-Visible (UV-Vis) spectroscopy, which is also the primary method for calculating the band gap energy.[14][15][16] The transmittance of Ti-doped ZnO films in the visible wavelength range can be over 80%.[13]

Refractive Index

The refractive index is another important optical constant. For ZnTiO₃, the refractive index is influenced by the crystal structure and density of the material.

Table 2: Optical Properties of this compound

| Material | Property | Value | Conditions | Reference |

| ZnTiO₃ | Band Gap | 2.9 eV | Cubic/Hexagonal Phase | [5] |

| Zn₂TiO₄ | Band Gap | 3.1 eV | Cubic Spinel Phase | [5] |

| ZnTiO₃ | Band Gap | 3.19 eV | Nanoparticles | [11] |

| Zn-doped TiO₂ | Band Gap | 2.96 eV | 2wt% Zn | [10] |

| Ti-doped ZnO | Transmittance | > 80% | Visible Range | [13] |

| ZnTiO₃ | Refractive Index | ~2.1 | - |

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and characterization of this compound materials.

Synthesis Methods

The sol-gel technique is a versatile method for preparing ZTO nanoparticles and thin films at relatively low temperatures.[17][18][19][20][21]

-

Protocol for Zn-doped TiO₂ Nanoparticles:

-

Prepare separate solutions of the titanium precursor (e.g., titanium isopropoxide in ethanol) and the zinc precursor (e.g., zinc nitrate (B79036) in ethanol).

-

Add the zinc solution to the titanium solution dropwise while stirring vigorously.

-

Add a catalyst, such as nitric acid, to control the hydrolysis and condensation reactions.

-

Continue stirring to form a homogenous sol.

-

Age the sol to form a gel.

-

Dry the gel in an oven (e.g., at 100°C) to remove solvents.

-

Calcine the dried gel at a specific temperature (e.g., 500-700°C) to obtain the crystalline ZTO nanoparticles.[18]

-

The hydrothermal method involves a chemical reaction in an aqueous solution above the boiling point of water, carried out in a sealed vessel called an autoclave.[11][22][23]

-

Protocol for ZnTiO₃ Nanoparticles:

-

Dissolve stoichiometric amounts of a zinc precursor (e.g., zinc nitrate hexahydrate) and a titanium precursor (e.g., titanium dioxide) in distilled water.[11]

-

Transfer the precursor solution to a Teflon-lined stainless-steel autoclave.

-

Adjust the pH of the solution (e.g., to 11 with NaOH).[11]

-

Seal the autoclave and heat it to a specific temperature (e.g., 160°C) for a set duration (e.g., 12 hours).[18]

-

After cooling, collect the precipitate by filtration, wash it with distilled water and ethanol, and dry it in an oven.

-

Anneal the dried powder at a high temperature (e.g., 750°C) to improve crystallinity.[18]

-

This physical vapor deposition technique is commonly used to deposit high-quality thin films of ZTO.[13][24][25]

-

Protocol for Ti-doped ZnO Thin Films:

-

Place a substrate (e.g., glass or silicon) in a vacuum chamber.

-

Use a sputtering target made of ZnO doped with a specific concentration of TiO₂.[13]

-

Introduce an inert gas, typically argon, into the chamber.

-

Apply a radio frequency (RF) power to the target to generate a plasma.

-

The argon ions in the plasma bombard the target, ejecting atoms that then deposit onto the substrate, forming a thin film.

-

Control deposition parameters such as RF power, working pressure, substrate temperature, and gas flow rates to tailor the film properties.[2]

-

Characterization Techniques

XRD is used to determine the crystal structure, phase purity, and crystallite size of the synthesized materials.[3][6][7][8]

-

Experimental Workflow:

-

A monochromatic X-ray beam is directed at the powdered or thin-film sample.

-

The X-rays are diffracted by the crystalline planes in the material.

-

A detector measures the intensity of the diffracted X-rays at various angles (2θ).

-

The resulting diffraction pattern is a plot of intensity versus 2θ.

-

The positions and intensities of the diffraction peaks are compared to standard diffraction patterns (e.g., from the JCPDS database) to identify the crystal phases.

-

The crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation.

-

UV-Vis spectroscopy is used to measure the optical absorbance and transmittance of the material, from which the band gap energy can be calculated.[14][15][16]

-

Experimental Workflow for Band Gap Determination:

-

A beam of UV-Vis light is passed through a sample (either a thin film or a dispersion of nanoparticles).

-

A detector measures the intensity of the light that passes through the sample.

-

The absorbance is calculated from the ratio of the incident and transmitted light intensities.

-

The absorption coefficient (α) is determined from the absorbance and the sample thickness.

-

A Tauc plot is constructed by plotting (αhν)^(1/n) against the photon energy (hν), where 'n' depends on the nature of the electronic transition (n=2 for a direct band gap, n=1/2 for an indirect band gap).[14]

-

The band gap energy is determined by extrapolating the linear portion of the Tauc plot to the energy axis.[14]

-

Applications in Drug Development

The unique properties of this compound nanoparticles make them attractive for applications in drug delivery and cancer therapy.[1][26][27][28][29]

Photodynamic Therapy (PDT)

In PDT, a photosensitizer is administered and accumulates in tumor tissue. Upon irradiation with light of a specific wavelength, the photosensitizer generates reactive oxygen species (ROS), such as singlet oxygen and hydroxyl radicals, which are highly cytotoxic and can induce cancer cell death through apoptosis or necrosis.[26][30][31][32] Both TiO₂ and ZnO nanoparticles have been investigated as photosensitizers for PDT.[30][31]

-

Mechanism of Action:

-

When ZTO nanoparticles absorb photons with energy greater than their band gap, an electron is promoted from the valence band to the conduction band, creating an electron-hole pair.[26]

-

The photogenerated electrons can react with molecular oxygen to produce superoxide (B77818) radicals (O₂⁻).

-

The holes can react with water or hydroxide (B78521) ions to generate highly reactive hydroxyl radicals (•OH).[26]

-

These ROS can damage cellular components, including lipids, proteins, and DNA, leading to cell death.

-

Drug Delivery

The high surface area and biocompatibility of ZTO nanoparticles make them suitable as carriers for targeted drug delivery.[1] Drugs can be loaded onto the surface of the nanoparticles, and the nanoparticles can be functionalized with targeting ligands to enhance their accumulation in specific tissues or cells.

Visualizations

Experimental Workflows

Caption: Workflow for the sol-gel synthesis of this compound nanoparticles.

Caption: Workflow for the hydrothermal synthesis of this compound nanoparticles.

Signaling Pathway

Caption: Signaling pathway for photodynamic therapy using this compound nanoparticles.

Conclusion

This compound represents a class of materials with highly tunable electronic and optical properties. The ability to control these properties through synthesis conditions and doping makes ZTO a versatile platform for a variety of technological applications. For researchers in drug development, the potential of ZTO nanoparticles as photosensitizers in photodynamic therapy and as carriers for targeted drug delivery offers exciting new avenues for cancer treatment and other therapeutic interventions. Further research into the biological interactions and long-term biocompatibility of these materials will be crucial for their successful translation into clinical practice.

References

- 1. ZnO Nanostructures for Drug Delivery and Theranostic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. article.sapub.org [article.sapub.org]

- 10. iosrjournals.org [iosrjournals.org]

- 11. ijert.org [ijert.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. 5 Steps to Calculate Bandgap Using UV-Vis Spectroscopy - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 15. physics.iisc.ac.in [physics.iisc.ac.in]

- 16. mmrc.caltech.edu [mmrc.caltech.edu]

- 17. pubs.aip.org [pubs.aip.org]

- 18. researchgate.net [researchgate.net]

- 19. jns.kashanu.ac.ir [jns.kashanu.ac.ir]

- 20. chemistryjournal.net [chemistryjournal.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. chalcogen.ro [chalcogen.ro]

- 24. Deposition of ZnO thin films with different powers using RF magnetron sputtering method: Structural, electrical and optical study - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Preferential zinc sputtering during the growth of aluminum doped zinc oxide thin films by radio frequency magnetron sputtering - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D2TC02180C [pubs.rsc.org]

- 26. Nanoparticles of Titanium and Zinc Oxides as Novel Agents in Tumor Treatment: a Review - PMC [pmc.ncbi.nlm.nih.gov]

- 27. jelsciences.com [jelsciences.com]

- 28. A New Look at the Effects of Engineered ZnO and TiO2 Nanoparticles: Evidence from Transcriptomics Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. Photodynamic Therapy for Glioblastoma: Potential Application of TiO2 and ZnO Nanoparticles as Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the ZnO-TiO₂ Binary System Phase Diagram

This technical guide provides a comprehensive overview of the phase diagram of the zinc oxide-titanium dioxide (ZnO-TiO₂) binary system. The information is tailored for researchers, scientists, and professionals in drug development who may utilize these materials in various applications, including catalysis, pigmentation, and biomedical devices. This document details the phase equilibria, crystallographic data of the constituent compounds, and the experimental methodologies employed in determining these properties.

Data Presentation: Phase Equilibria and Crystallographic Information

The ZnO-TiO₂ system is characterized by the formation of three primary stoichiometric compounds: zinc orthotitanate (Zn₂TiO₄), zinc metatitanate (ZnTiO₃), and a low-temperature phase, Zn₂Ti₃O₈. The phase relationships, including melting points, eutectic, and peritectic reactions, are summarized in the tables below.

Table 1: Invariant Reactions and Melting Points in the ZnO-TiO₂ System

| Reaction Type | Temperature (°C) | Composition (mol% TiO₂) | Phases in Equilibrium |

| Eutectic | 1537 | 32 | Liquid ↔ ZnO + Zn₂TiO₄ |

| Congruent Melting | 1549 | 33.3 | Zn₂TiO₄ ↔ Liquid |

| Eutectic | 1418 | 58 | Liquid ↔ Zn₂TiO₄ + TiO₂ (Rutile) |

| Peritectic Decomposition | 945 | 50 | ZnTiO₃ ↔ Zn₂TiO₄ + TiO₂ (Rutile) |

| Melting Point | 1975 | 0 | ZnO ↔ Liquid |

| Melting Point | 1830 | 100 | TiO₂ (Rutile) ↔ Liquid |

Table 2: Crystallographic Data of Compounds in the ZnO-TiO₂ System

| Compound | Formula | Crystal System | Space Group | Lattice Parameters (Å) |

| Zinc Orthotitanate | Zn₂TiO₄ | Cubic (Inverse Spinel) | Fd-3m | a = 8.4556 - 8.4721 |

| Zinc Metatitanate | ZnTiO₃ | Hexagonal (Ilmenite) | R-3 | a = 5.0748, c = 13.9267 |

| Zinc Titanate | Zn₂Ti₃O₈ | Cubic (Defect Spinel) | P4₁32 or P4₃32 | a = 8.395 |

Experimental Protocols

The determination of the ZnO-TiO₂ phase diagram has been accomplished through a combination of experimental techniques designed to establish phase equilibria at various temperatures and compositions. The key methodologies are detailed below.

Solid-State Reaction Method

This is a conventional method for preparing the zinc titanate compounds and for studying subsolidus phase relationships.

-

Starting Materials: High-purity zinc oxide (ZnO) and titanium dioxide (TiO₂, typically anatase or rutile) powders are used as precursors.

-

Procedure:

-

Stoichiometric amounts of the precursor powders are weighed and intimately mixed, often through ball milling in a suitable medium (e.g., ethanol) to ensure homogeneity.

-

The dried powder mixture is then pressed into pellets.

-

The pellets are subjected to a series of heat treatments (calcination) at various temperatures in a furnace. For instance, the formation of ZnTiO₃ is often carried out at temperatures around 900°C, while Zn₂TiO₄ formation is favored at temperatures above 1000°C.[1] The low-temperature phase, Zn₂Ti₃O₈, is typically formed between 700°C and 900°C.[2]

-

After each heat treatment, the samples are cooled, and the phases present are identified using X-ray diffraction (XRD).

-

Quenching Technique

The quenching method is crucial for determining the high-temperature phase equilibria, including the liquidus and solidus boundaries.

-

Procedure:

-

Small samples of pre-reacted ZnO-TiO₂ mixtures of known compositions are encapsulated in platinum foil or tubes to prevent volatilization of ZnO at high temperatures.

-

The encapsulated samples are heated in a furnace to a specific temperature and held for a sufficient duration to reach equilibrium.

-

The samples are then rapidly cooled (quenched) to room temperature, typically by dropping them into water or mercury. This rapid cooling preserves the high-temperature phase assemblage.

-

The quenched samples are then analyzed using techniques such as optical microscopy and XRD to identify the phases present at the equilibration temperature.

-

Hydrothermal Synthesis

Hydrothermal synthesis is employed for the preparation of fine, crystalline zinc titanate powders at relatively lower temperatures.

-

Procedure:

-

Aqueous solutions of zinc and titanium precursors (e.g., zinc nitrate (B79036) and titanium tetrachloride) are mixed in a desired molar ratio.

-

A mineralizer, such as a basic solution (e.g., NaOH), is added to control the pH and facilitate the reaction.

-

The resulting suspension is sealed in a Teflon-lined autoclave and heated to a specific temperature (e.g., 120-200°C) for a set duration.

-

After the reaction, the autoclave is cooled, and the solid product is collected by filtration, washed, and dried.

-

The synthesized powders can then be calcined at various temperatures to induce phase transformations, which are monitored by XRD.

-

Analytical Techniques

-

X-ray Diffraction (XRD): This is the primary technique for phase identification. By comparing the diffraction patterns of the experimental samples with standard diffraction data, the crystalline phases present can be determined.

-

Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA): DTA is used to detect thermal events such as melting, crystallization, and phase transitions by measuring the temperature difference between a sample and a reference material. TGA measures changes in mass as a function of temperature, which is useful for studying reactions involving gas evolution or oxidation/reduction.

-

Electron Probe Microanalysis (EPMA): This technique is used to determine the elemental composition of individual phases within a microstructure, providing quantitative data on the composition of coexisting phases.

-

Strip-Furnace Technique: This method is used for direct observation of melting phenomena at high temperatures to determine the liquidus temperatures accurately.

Mandatory Visualizations

The following diagrams illustrate the ZnO-TiO₂ phase diagram and a typical experimental workflow for its determination.

References

Surface chemistry of zinc titanium oxide nanostructures

An In-depth Technical Guide to the Surface Chemistry of Zinc Titanium Oxide Nanostructures

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (Zn-Ti-O) nanostructures are a versatile class of mixed metal oxides that have garnered significant interest across various scientific disciplines, particularly in the biomedical and pharmaceutical fields. Their unique physicochemical properties, including high surface-to-volume ratios, tunable band gaps, and rich surface chemistry, make them promising candidates for applications ranging from drug delivery and bioimaging to antimicrobial agents and photocatalysis.[1][2] The ability to control the surface characteristics of these nanostructures is paramount to their functionality, biocompatibility, and efficacy. This technical guide provides a comprehensive overview of the surface chemistry of Zn-Ti-O nanostructures, detailing common synthesis protocols, advanced characterization techniques, and strategies for surface functionalization. All quantitative data is summarized in comparative tables, and key experimental and logical workflows are visualized using diagrams to offer a practical resource for professionals in research and drug development.

Introduction to this compound Nanostructures

Nanostructured semiconductor metal oxides are foundational materials in nanotechnology.[1] Among these, zinc oxide (ZnO) and titanium dioxide (TiO2) are prominent due to their unique electronic, chemical, and physical properties.[1][3] When combined, they form zinc titanate compounds, which can exist in three primary crystallographic phases: cubic Zn2Ti3O8, cubic Zn2TiO4, and the perovskite ZnTiO3 (which can be hexagonal or cubic).[4] The specific phase and resulting properties are highly dependent on the synthesis method and post-synthesis processing, such as annealing temperature.[4][5]

The surface of these nanostructures is rich in hydroxyl (-OH) groups, which provides a versatile platform for chemical modification and functionalization.[6][7] This adaptability is crucial for biomedical applications, where surfaces must be engineered to enhance biocompatibility, facilitate targeted drug delivery, and control interactions with biological systems.[7][8] For drug development professionals, understanding and manipulating this surface chemistry is the key to designing effective and safe nanotherapeutics.[9][10]

Synthesis of this compound Nanostructures

The morphology, crystal structure, and surface properties of Zn-Ti-O nanostructures are directly influenced by the synthesis method.[11] Various wet-chemical and physical methods are employed, each offering distinct advantages.

A generalized workflow for the synthesis of these nanostructures involves the selection of precursors, the reaction process (e.g., sol-gel formation or precipitation), and post-synthesis treatment like calcination to achieve the desired crystalline phase.

Caption: Generalized workflow for the synthesis of Zn-Ti-O nanostructures.

Experimental Protocols

2.1.1 Sol-Gel Method The sol-gel technique is widely used for its ability to produce homogenous composite materials at a molecular level.[3][12]

-

Protocol:

-

Prepare Zinc Precursor Solution: Dissolve zinc acetate dihydrate (Zn(CH3COO)2·2H2O) in isopropanol. Add a stabilizer, such as diethanolamine (B148213) (DEA), and stir until a clear solution is formed.[12]

-

Prepare Titanium Precursor Solution: In a separate container, dissolve titanium (IV) butoxide (Ti(OC4H9)4) in butanol.[12]

-

Mixing: Slowly add the titanium solution to the zinc solution under vigorous stirring.

-

Hydrolysis: Add deionized water dropwise to the mixture to initiate hydrolysis and condensation, leading to the formation of a "sol".

-

Aging: Age the sol for 24 hours at room temperature to form a "gel".[12]

-

Drying & Calcination: Dry the gel at approximately 80-100 °C to remove solvents. Calcine the resulting powder in a furnace at temperatures ranging from 500 °C to 900 °C for several hours to achieve the desired crystalline phase (e.g., ZnTiO3).[13][14]

-

2.1.2 Co-Precipitation Method This method involves the simultaneous precipitation of zinc and titanium hydroxides from a precursor solution.[3][13]

-

Protocol:

-

Prepare Precursor Solution: Prepare an aqueous solution containing desired molar ratios of zinc nitrate (B79036) (Zn(NO3)2) and a titanium precursor like titanium tetrachloride (TiCl4).[13][15]

-

Precipitation: Slowly add a precipitating agent, such as sodium hydroxide (B78521) (NaOH) solution, dropwise to the precursor solution under constant stirring at an elevated temperature (e.g., 70 °C).[13] This will cause the metal hydroxides to precipitate out of the solution.

-

Aging: Age the resulting slurry for a period to ensure complete precipitation.

-

Washing: Separate the precipitate by centrifugation or filtration and wash it repeatedly with deionized water and ethanol to remove residual ions.

-

Drying & Calcination: Dry the washed precipitate in an oven and subsequently calcine it at a high temperature (e.g., 600 °C) to convert the hydroxides into the final this compound nanostructure.[16]

-

Surface Characterization Techniques

A multi-technique approach is essential to fully elucidate the surface chemistry and physical properties of Zn-Ti-O nanostructures.[17][18] The choice of techniques depends on the specific information required, from elemental composition to crystalline structure.

Caption: A logical workflow for the characterization of Zn-Ti-O nanostructures.

Table 1: Summary of Key Characterization Techniques

| Technique | Information Provided | Reference |

|---|---|---|

| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition, oxidation states, and chemical bonding information. | [17][19] |

| Scanning Electron Microscopy (SEM) | Surface morphology, particle shape, and size distribution. | [12][20] |

| Transmission Electron Microscopy (TEM) | Internal structure, particle size, shape, and crystalline nature. | [20][21] |

| X-ray Diffraction (XRD) | Crystalline phase identification, crystallite size (using Scherrer equation), and lattice parameters. | [16][22] |

| Brunauer-Emmett-Teller (BET) Analysis | Specific surface area and pore size distribution. | [16] |

| Energy-Dispersive X-ray Spectroscopy (EDX/EDS) | Elemental composition and mapping of the sample. | [12][16] |

| UV-Visible Spectroscopy (UV-Vis) | Optical properties and calculation of the band-gap energy (Eg). | [12][15] |

| Thermogravimetric Analysis (TGA) | Quantification of surface functional groups and thermal stability. |[17][23] |

Physicochemical Surface Properties

The interplay between synthesis parameters and the resulting physicochemical properties is critical. The molar ratio of precursors, calcination temperature, and choice of solvent all impact the final nanostructure's surface area, size, and phase composition.

Table 2: Quantitative Data on Zn-Ti-O Nanostructures from Literature

| Synthesis Method | Precursors (Zn:Ti) | Calcination Temp. (°C) | Resulting Phase(s) | Particle/Grain Size | Specific Surface Area (m²/g) | Band Gap (eV) | Reference |

|---|---|---|---|---|---|---|---|

| Plasma Jet | Zinc Nitrate, Titanium Butoxide (Pure Zn) | 600 | ZnO | 21.8 nm | 30.556 | - | [16] |

| Plasma Jet | Zinc Nitrate, Titanium Butoxide | 600 | ZnO, amorphous Zn-Ti | 92.1 nm | > 60 | - | [16] |

| Plasma Jet | Zinc Nitrate, Titanium Butoxide (1:1) | 600 | ZnTiO3, ZnO | 55.9 nm | Reduced | - | [16] |

| Sol-Gel | Zinc Acetate, Titanium Tetraisopropoxide | - | ZnO, TiO2 | ZnO: ~87 nm, TiO2: ~95 nm | - | - | [22] |

| Co-precipitation | Zinc Acetate, Titanium Tetrachloride | - | ZnO, TiO2 | ZnO: 9 nm, TiO2: 35 nm | - | - | [15] |

| Hydrothermal | Zinc Acetate, Titanium Butoxide | - | ZnO, TiO2 | 80-350 nm (diameter) | - | - | [20] |

| Sol-Gel | Zinc Nitrate, Orange Peel Extract | 400 | ZnO | 26 nm | - | - | [3] |

| Sol-Gel | - | 500 | ZnO, TiO2 | - | - | ZnO: 3.17, TiO2: 3.18 | [15] |

| Electrospinning | Zinc Acetate, TTIP | 900 | ZnTiO3, Zn2TiO4 | - | - | Shift to visible |[14][24] |

Surface Functionalization for Biomedical Applications

Unmodified metal oxide nanoparticles can exhibit toxicity and are often cleared quickly by the reticuloendothelial system.[25] Surface functionalization is therefore essential to improve biocompatibility, enhance stability in biological fluids, and enable targeted delivery.[19][26] The hydroxyl-rich surface of Zn-Ti-O nanostructures is ideal for covalent attachment of various molecules.[7][27]

Common functionalization strategies include:

-

Silanization: Using organosilanes like (3-aminopropyl)triethoxysilane (APTES) to introduce amine groups, which can then be used for further conjugation.[17][19]

-

Polymer Coating: Attaching biocompatible polymers like polyethylene (B3416737) glycol (PEG) to increase circulation time and reduce immunogenicity.[19]

-

Ligand Attachment: Conjugating targeting ligands (e.g., folic acid, antibodies) to direct the nanostructures to specific cells, such as cancer cells.[9]

Caption: Schematic of surface functionalization for targeted drug delivery.

Mechanism of Action in Drug Delivery

ZnO-based nanostructures are particularly interesting for cancer therapy due to their pH-sensitive nature.[10] The acidic microenvironment of tumors can trigger the dissolution of the ZnO component, leading to the release of zinc ions (Zn2+) and the loaded therapeutic agent.[7] This localized release minimizes systemic toxicity. Furthermore, the dissolution process can generate reactive oxygen species (ROS), inducing oxidative stress and apoptosis in cancer cells, providing a dual therapeutic effect.[9][25]

Caption: pH-triggered drug release and ROS generation pathway in a cancer cell.

Conclusion and Future Outlook

The surface chemistry of this compound nanostructures is a rich and dynamic field that holds immense promise for biomedical innovation. By carefully selecting synthesis methods and characterization tools, researchers can tailor the physicochemical properties of these materials to meet specific therapeutic needs. The ability to functionalize their surfaces provides a powerful platform for creating sophisticated drug delivery systems that are targeted, stimuli-responsive, and multi-functional. Future research will likely focus on developing more complex, hybrid nanostructures, exploring their immunomodulatory functions, and translating these promising nanomaterials from the laboratory to clinical applications.[28] Continued in-depth analysis of the nano-bio interface will be critical for ensuring the safety and efficacy of the next generation of nanotherapeutics.[25]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Green Synthesis and Applications of ZnO and TiO2 Nanostructures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Properties of zinc titanates synthesized by microwave assisted hydrothermal method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (PDF) Biomedical Applications of Zinc Oxide Nanomaterials (2013) | Yin Zhang | 613 Citations [scispace.com]

- 7. Biomedical Applications of Zinc Oxide Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metal Oxide Nanoparticles as Biomedical Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ZnO Nanostructures for Drug Delivery and Theranostic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jmpas.com [jmpas.com]

- 11. biointerfaceresearch.com [biointerfaceresearch.com]

- 12. researchgate.net [researchgate.net]

- 13. jaoc.samipubco.com [jaoc.samipubco.com]

- 14. tsijournals.com [tsijournals.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of Zinc-Titanium Oxide Nanocomposites by Plasma Jet and Its Application to Photocatalyst [mdpi.com]

- 17. Surface chemistry of metal oxide nanoparticles: NMR and TGA quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Surface characterization of nanomaterials and nanoparticles: Important needs and challenging opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. repositorio.unesp.br [repositorio.unesp.br]

- 20. researchgate.net [researchgate.net]

- 21. Analysis of titanium dioxide and zinc oxide nanoparticles in cosmetics - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ijisrt.com [ijisrt.com]

- 23. proquest.com [proquest.com]

- 24. Structural and Optical Properties of Zinc Titanate Electrospun one Dimensional Nanostructures | Semantic Scholar [semanticscholar.org]

- 25. A New Look at the Effects of Engineered ZnO and TiO2 Nanoparticles: Evidence from Transcriptomics Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 26. sieversmedien.com [sieversmedien.com]

- 27. researchgate.net [researchgate.net]

- 28. profiles.wustl.edu [profiles.wustl.edu]

Theoretical modeling of zinc titanium oxide properties

An In-depth Technical Guide to the Theoretical Modeling of Zinc Titanium Oxide Properties

Introduction to this compound (ZTO)

This compound (ZTO) represents a class of ternary oxide semiconductor materials that have garnered significant scientific interest due to their versatile and tunable properties. These materials exist in several stoichiometric phases, most notably zinc metatitanate (ZnTiO₃), zinc orthotitanate (Zn₂TiO₄), and the metastable zinc titanate (Zn₂Ti₃O₈).[1] The specific phase and crystal structure—such as hexagonal (ilmenite-type), cubic (spinel-type), or perovskite—depend heavily on the synthesis conditions, including temperature and precursor ratios.[1][2][3]

The unique combination of properties, including wide bandgap energies, high chemical stability, and excellent dielectric characteristics, makes ZTO a promising candidate for a diverse range of applications.[4][5][6] These applications span from photocatalysis for environmental remediation and gas sensors to microwave dielectric materials and antibacterial agents.[4][7] For researchers in materials science and drug development, understanding the fundamental properties of ZTO is crucial for designing novel functional materials, for instance, in photocatalytic degradation of pharmaceutical pollutants or as stable, non-toxic components in biomedical applications.[8]

This technical guide provides a comprehensive overview of the theoretical modeling of ZTO properties, supported by detailed experimental protocols and data. It is intended for scientists and researchers seeking to understand and utilize these materials in their work.

Theoretical Modeling of ZTO Properties

First-principles calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of materials like this compound at a quantum level.[4][6] These computational methods allow for the prediction of structural, electronic, and optical properties, offering insights that can guide experimental synthesis and characterization.

Density Functional Theory (DFT) Approach

DFT calculations are typically performed using software packages like the Vienna Ab initio Simulation Package (VASP).[9][10] The methodology involves solving the Kohn-Sham equations to determine the ground-state electronic structure of the material. For ZTO, key considerations in the computational setup include the choice of exchange-correlation functional and the treatment of electron correlation effects.

-

Exchange-Correlation Functional: The Generalized Gradient Approximation (GGA), often with the Perdew-Burke-Ernzerhof (PBE) functional, is commonly used. However, standard DFT-GGA methods are known to underestimate the bandgap of semiconductors.[4][11]

-

Hubbard U Correction (DFT+U): To correct for the bandgap underestimation, the Hubbard U correction (GGA+U) is often applied. This method provides more accurate bandgap energy values that are consistent with experimental data.[9][10]

-

Modified Becke-Johnson (mBJ) Potential: Another approach to improve bandgap calculation is the use of the modified Becke–Johnson (mBJ) potential, which has shown consistency with experimental results for ZTO compounds.[12]

The typical workflow for a DFT-based investigation of ZTO properties involves defining the crystal structure, performing geometry optimization, and then calculating properties such as the electronic band structure, density of states (DOS), and optical absorption spectra.

Key Physicochemical Properties of ZTO

The properties of zinc titanium oxides are intrinsically linked to their specific phase and crystal structure. Theoretical modeling and experimental characterization provide complementary data on these characteristics.

Structural Properties

ZTO can crystallize into several different structures, with ZnTiO₃ (hexagonal, ilmenite (B1198559) structure) and Zn₂TiO₄ (cubic, inverse spinel structure) being the most studied.[13][14] The precise lattice parameters are sensitive to the synthesis method and conditions.

| Phase | Crystal System | Space Group | Theoretical Lattice Parameters (Å) | Experimental Lattice Parameters (Å) |

| ZnTiO₃ | Hexagonal | R-3 (148) | a = 5.07 | a = 5.0787, c = 13.9271[13] |

| Zn₂TiO₄ | Cubic (Spinel) | Fd-3m | a = 8.455 | a = 8.445 - 8.477 |

| Zn₂Ti₃O₈ | Cubic | - | - | a = 0.8408[15] |

Electronic and Optical Properties

The bandgap energy (Eg) is a critical parameter that determines the electronic and optical behavior of ZTO, particularly for applications in photocatalysis and optoelectronics. Theoretical calculations often provide indirect bandgap values for ZnTiO₃.[4][11]

| Phase | Method | Bandgap (Eg) [eV] | Type |

| ZnTiO₃ | Theoretical (DFT GGA+U) | 3.17 [9][10] | Indirect[4][11] |

| Theoretical (DFT-GGA) | 2.20[4][11] | Indirect[4][11] | |

| Theoretical (mBJ) | 2.7[12] | Indirect[12] | |

| Experimental | 2.88 - 3.70[4][5][11] | Indirect[5][16] | |

| Zn₂TiO₄ | Theoretical (mBJ) | 3.18 [12] | Direct[12] |

| Experimental | 3.1 - 3.8[12][17] | - | |

| Zn₂Ti₃O₈ | Experimental | 2.91 [16] | Indirect[16] |

Experimental Protocols

A variety of wet-chemical and solid-state methods are employed to synthesize ZTO nanomaterials. The choice of method significantly influences the resulting phase, crystallinity, and morphology.

Sol-Gel Synthesis

The sol-gel method is a versatile, low-temperature technique for producing high-purity, homogeneous ZTO powders.[7][18]

Methodology:

-

Precursor Preparation: Dissolve a zinc precursor (e.g., zinc acetate, zinc chloride) and a titanium precursor (e.g., titanium isopropoxide, titanium tetrachloride) in a suitable solvent like ethanol (B145695) or benzyl (B1604629) alcohol.[18][19]

-

Sol Formation: Stir the precursor solution, often with a chelating agent or catalyst (e.g., citric acid, monoethanolamine), to initiate hydrolysis and condensation reactions, forming a stable sol.[19]

-

Gelation: Continue stirring, sometimes with gentle heating (e.g., 60-80°C), until the sol transforms into a viscous gel.[7][19]

-

Drying: Dry the gel in an oven (e.g., 100-110°C) to remove the solvent, resulting in a xerogel.[19][20]

-

Calcination: Calcine the dried powder in a furnace at a specific temperature (e.g., 500-1000°C) for several hours. The final ZTO phase is determined by the calcination temperature.[7][15]

Hydrothermal Synthesis

The hydrothermal method involves crystallization from aqueous solutions at high temperatures and pressures. It is effective for producing well-crystallized nanoparticles.[21]

Methodology:

-

Precursor Solution: Prepare an aqueous solution of zinc and titanium precursors (e.g., Zn(NO₃)₂·6H₂O and TiO₂).[21]

-

pH Adjustment: Adjust the pH of the solution, typically to a basic value (e.g., pH 11) using NaOH, to facilitate precipitation.[21]

-

Autoclave Treatment: Transfer the solution to a Teflon-lined stainless-steel autoclave.

-

Heating: Heat the sealed autoclave in an oven to a specific temperature (e.g., 150°C) for a set duration (e.g., 8 hours).[21]

-

Cooling and Washing: Allow the autoclave to cool to room temperature. Collect the resulting precipitate and wash it multiple times with distilled water and acetone (B3395972) until the pH is neutral.[21]

-

Drying: Dry the final product in an oven at a low temperature (e.g., 60°C).[21]

Solid-State Reaction

This conventional method involves the high-temperature reaction of solid precursors.

Methodology:

-

Mixing: Mix stoichiometric amounts of high-purity oxide powders (e.g., ZnO and TiO₂) in a 1:1 or 2:1 molar ratio.[1][5]

-

Grinding: Grind the mixture extensively (e.g., for 20-24 hours) using a ball mill to ensure homogeneity and increase reactivity.[1][5]

-

Calcination/Sintering: Calcine or sinter the ground powder at high temperatures (e.g., 600-1100°C) for several hours to form the desired zinc titanate phase.[1][5]

Characterization Techniques

The synthesized ZTO materials are typically characterized using a suite of analytical techniques:

-

X-ray Diffraction (XRD): To identify the crystal phase, determine lattice parameters, and estimate crystallite size.[18][22][23]

-

Scanning Electron Microscopy (SEM): To observe the surface morphology and particle shape.[22][23]

-

Transmission Electron Microscopy (TEM): For high-resolution imaging of particle size and crystal lattice.[18]

-

UV-Visible Spectroscopy (UV-Vis): To measure the optical absorption and determine the bandgap energy.[21][22]

-

Raman Spectroscopy: To analyze the vibrational modes and confirm the phase composition.[1][22]

Conclusion and Outlook

The theoretical modeling of zinc titanium oxides, primarily through DFT, provides invaluable predictive insights into their fundamental properties. These computational studies, when coupled with robust experimental synthesis and characterization, enable the rational design of ZTO materials with tailored characteristics. The data and protocols presented in this guide highlight the strong dependence of ZTO's structural and electronic properties on its phase, which is controllable through synthesis conditions. For researchers in advanced materials and drug development, this understanding is key to unlocking the potential of ZTO in applications ranging from high-efficiency photocatalysts for degrading persistent organic pollutants to novel biocompatible materials for biomedical use. Future work will likely focus on doping and defect engineering to further tune the properties of ZTO for specific, high-performance applications.

References

- 1. sphinxsai.com [sphinxsai.com]

- 2. tsijournals.com [tsijournals.com]

- 3. Properties of zinc titanates synthesized by microwave assisted hydrothermal method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. oam-rc.inoe.ro [oam-rc.inoe.ro]

- 6. ias.ac.in [ias.ac.in]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. [PDF] DFT Study of Methylene Blue Adsorption on ZnTiO3 and TiO2 Surfaces (101) | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. DFT Study of Methylene Blue Adsorption on ZnTiO<sub>3</sub> and TiO<sub>2</sub> Surfaces (101) - ProQuest [proquest.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. tkms.allforone21.com [tkms.allforone21.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. nveo.org [nveo.org]

- 19. chalcogen.ro [chalcogen.ro]

- 20. researchgate.net [researchgate.net]

- 21. ijert.org [ijert.org]

- 22. Synthesis of Zinc-Titanium Oxide Nanocomposites by Plasma Jet and Its Application to Photocatalyst [mdpi.com]

- 23. researchgate.net [researchgate.net]

Doping effects on the crystal structure of ZnTiO3

An In-depth Technical Guide to the Effects of Doping on the Crystal Structure of ZnTiO₃